ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate
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Overview
Description
Ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate is a complex organic compound that features a furan ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the acetyl, methyl, and benzothiazolyl groups through a series of substitution and condensation reactions. Specific reagents and catalysts, such as acetic anhydride, methyl iodide, and benzothiazole derivatives, are used under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate involves its interaction with molecular targets through various pathways. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. The exact pathways depend on the specific application and target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate: shares similarities with other benzothiazole and furan derivatives.
Benzothiazole derivatives: Known for their biological activity and use in medicinal chemistry.
Furan derivatives: Commonly used in organic synthesis and material science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H18N2O6S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-acetyl-5-methyl-2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]furan-3-carboxylate |
InChI |
InChI=1S/C19H18N2O6S/c1-4-26-18(24)16-15(10(2)22)11(3)27-17(16)20-14(23)9-21-12-7-5-6-8-13(12)28-19(21)25/h5-8H,4,9H2,1-3H3,(H,20,23) |
InChI Key |
JJGDFKXUSXNEHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)C)C)NC(=O)CN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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